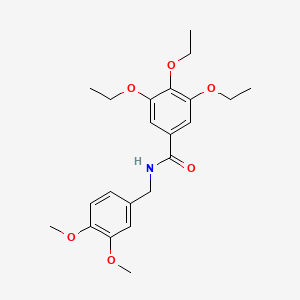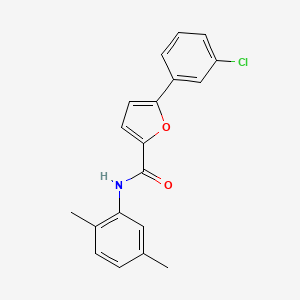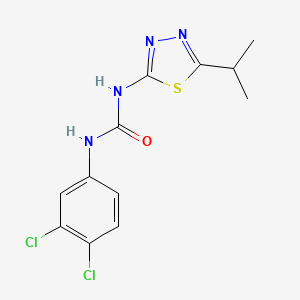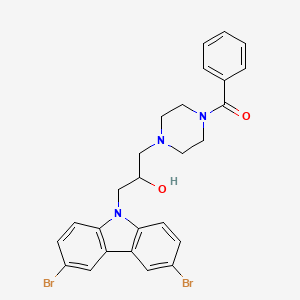
N-(3,4-dimethoxybenzyl)-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-3,4,5-triethoxybenzamide, commonly known as DMTB, is a benzamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for drug development.
作用机制
DMTB's mechanism of action is not fully understood. However, it has been suggested that DMTB may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
DMTB has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMTB has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DMTB has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMTB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. DMTB has also been shown to possess low toxicity, making it a safe compound to use in lab experiments. However, DMTB's mechanism of action is not fully understood, which can limit its use in certain experiments.
未来方向
There are several future directions for DMTB research. One potential direction is to further study DMTB's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study DMTB's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand DMTB's mechanism of action and its potential use in drug development.
合成方法
The synthesis of DMTB involves the reaction of 3,4,5-triethoxybenzoic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DMTB, which can be purified by column chromatography.
科学研究应用
DMTB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. DMTB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6/c1-6-27-19-12-16(13-20(28-7-2)21(19)29-8-3)22(24)23-14-15-9-10-17(25-4)18(11-15)26-5/h9-13H,6-8,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIDRJNXCITEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)

![3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5191981.png)
![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)

![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)
![N-(3-methoxypropyl)-4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5192004.png)
![1,2-dichloro-3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5192007.png)
amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5192011.png)


![5-(3-{1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5192049.png)
![(1-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5192061.png)
